2-Dodecanone

説明

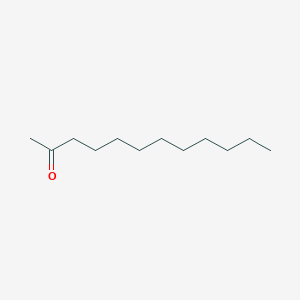

Structure

3D Structure

特性

IUPAC Name |

dodecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKONYYRONEBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022236 | |

| Record name | 2-Dodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 21 deg C; [ChemIDplus] Clear, light yellow liquid; [Aldrich MSDS], Solid | |

| Record name | 2-Dodecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

245.00 to 246.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6175-49-1 | |

| Record name | 2-Dodecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6175-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5CN8YSV3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

21 °C | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Dodecanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecanone (CAS 6175-49-1), also known as methyl decyl ketone, is a saturated aliphatic ketone with the chemical formula C₁₂H₂₄O.[1][2] It is a naturally occurring compound found in a variety of sources, including the essential oil of rue (Ruta graveolens), hop oil, and as a volatile organic compound in some alcoholic beverages.[3][4][5] This long-chain ketone is recognized for its characteristic fruity, citrus-like, and slightly floral aroma, which has led to its application in the fragrance and flavor industries.[2][6] Beyond its sensory properties, this compound has garnered scientific interest for its potential antimicrobial and insecticidal activities, and as a versatile intermediate in chemical synthesis.[1][2][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, relevant experimental protocols, and biological interactions.

Chemical Structure and Identification

This compound possesses a linear twelve-carbon chain with a carbonyl group located at the second carbon position.[7] This structure results in a very hydrophobic molecule that is practically insoluble in water but soluble in organic solvents like alcohol.[3][7][8]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | dodecan-2-one[1][9] |

| Synonyms | Methyl decyl ketone, Decyl methyl ketone, Dodecanone-(2)[1][10][11] |

| CAS Number | 6175-49-1[1][9][11] |

| Molecular Formula | C₁₂H₂₄O[1][9][10] |

| Molecular Weight | 184.32 g/mol [9][10][12] |

| InChI | InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-11H2,1-2H3[11] |

| InChIKey | LSKONYYRONEBKA-UHFFFAOYSA-N[11] |

| Canonical SMILES | CCCCCCCCCCC(=O)C[10] |

| EC Number | 228-222-5[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. It typically presents as a colorless to light yellow liquid or a solid at temperatures below its melting point.[1][3][7]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Clear colorless to light yellow liquid; solid below melting point | [1][9] |

| Melting Point | 17-21 °C | [3][9][13] |

| Boiling Point | 245-247 °C (at 760 mmHg) | [3][9][14] |

| Density | 0.828 g/mL at 20 °C | [3][4][14] |

| Refractive Index | n20/D 1.432 - 1.434 | [14] |

| Flash Point | 110 °C (230 °F) | [15] |

| Water Solubility | 13.99 mg/L at 25 °C (estimated) | [1] |

| logP | 4.6 - 4.74 | [8][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented below.

Table 3: Spectroscopic Data for this compound

| Technique | Data (Solvent: CDCl₃) |

| ¹H NMR (400 MHz) | Shifts [ppm]: 2.40 (t), 2.13 (s), 1.57 (quint), 1.27 (m), 0.88 (t)[9] |

| ¹³C NMR (22.53 MHz) | Shifts [ppm]: 208.51, 43.80, 32.02, 29.66, 29.58, 29.52, 29.42, 29.33, 24.00, 22.75, 14.09[9] |

| Mass Spectrometry (EI) | Major m/z fragments: 58, 43[9][16] |

Experimental Protocols

Synthesis of this compound via Wacker-Tsuji Oxidation of 1-Dodecene (B91753)

The Wacker-Tsuji oxidation is a common laboratory-scale method for the synthesis of methyl ketones from terminal alkenes.[17] This protocol describes the oxidation of 1-dodecene to this compound.[6]

Materials:

-

1-Dodecene

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Oxygen (balloon or atmosphere)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve palladium(II) chloride and copper(I) chloride in a mixture of DMF and water.

-

Add 1-dodecene to the stirred solution.

-

Inflate a balloon with oxygen and attach it to the flask to maintain an oxygen atmosphere.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product from the aqueous mixture with an organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Caption: Synthesis workflow for this compound.

Analytical Protocol: HPLC Analysis of Ketones as 2,4-Dinitrophenylhydrazone (DNPH) Derivatives

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of ketones.[18] Due to the lack of a strong chromophore in simple aliphatic ketones, they are typically derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones that can be readily detected by UV-Vis detectors.[3][19]

Materials:

-

Sample containing this compound

-

2,4-Dinitrophenylhydrazine (DNPH) solution (acidified)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[3]

Procedure:

-

Derivatization: Mix the sample with an acidified solution of DNPH. Allow the reaction to proceed to form the this compound-DNPH derivative. For air samples, this is often done by passing air through a DNPH-coated silica cartridge.[3]

-

Sample Preparation: Elute the derivative from the reaction mixture or cartridge with acetonitrile.[3] Dilute the eluate with the mobile phase to an appropriate concentration for HPLC analysis.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting condition could be 65:35 acetonitrile:water.[3]

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: 30 °C[3]

-

Detector Wavelength: 360 nm[3]

-

Injection Volume: 20 µL[3]

-

-

Quantification: Create a calibration curve using standards of this compound-DNPH of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Caption: HPLC analysis workflow for this compound.

Biological Activity and Signaling Pathways

This compound has been investigated for its biological effects, particularly as a natural insecticide.[5] Recent studies have explored its molecular mechanism of action. Research on the parasitic insect Nasonia vitripennis has shown that exposure to this compound can interfere with the ecdysone (B1671078) signaling pathway.[9][20] Ecdysone is a crucial steroid hormone in insects that regulates molting, development, and reproduction.

The pathway involves the binding of ecdysone to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA, modulating the expression of a cascade of response genes, including E78, Hr4, and Hr38.[20] Exposure to this compound was found to significantly induce the expression of these ecdysone response genes, suggesting it acts as an endocrine disruptor in this insect model.[20]

Caption: this compound disrupts insect ecdysone signaling.

Safety and Handling

This compound is considered toxic to aquatic life with long-lasting effects (GHS hazard H411).[9][21][22] It may cause skin and eye irritation.[1] Standard laboratory safety precautions should be observed, including wearing protective gloves, goggles, and clothing.[2][6] It should be handled in a well-ventilated area, and sources of ignition should be avoided as the compound is flammable.[6][19] Store in a cool, dry place in a tightly sealed container.[1][6] For detailed safety information, consult the material safety data sheet (MSDS).[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. auroraprosci.com [auroraprosci.com]

- 4. 2-Decanone - Wikipedia [en.wikipedia.org]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0031019) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

- 9. Unveiling Molecular Effects of the Secondary Metabolite this compound in the Model Hymenopteran Nasonia vitripennis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Methyl ketones from carboxylic acids as valuable target molecules in t" by Olivier Marie, Alexey Ignatchenko et al. [fisherpub.sjf.edu]

- 11. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]

- 12. 2-Decanone synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound, 6175-49-1 [thegoodscentscompany.com]

- 16. This compound [webbook.nist.gov]

- 17. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Unveiling Molecular Effects of the Secondary Metabolite this compound in the Model Hymenopteran Nasonia vitripennis [e-spacio.uned.es]

- 21. benchchem.com [benchchem.com]

- 22. This compound | C12H24O | CID 22556 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Methyl Decyl Ketone (2-Dodecanone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl Decyl Ketone, also known as 2-dodecanone. The information herein is curated for professionals in research, scientific analysis, and drug development, offering precise data and standardized methodologies to support advanced applications.

Chemical Identity

Methyl decyl ketone is a saturated aliphatic ketone. Its structure consists of a twelve-carbon chain with a carbonyl group at the second position.

-

IUPAC Name: Dodecan-2-one

-

Synonyms: Methyl Decyl Ketone, this compound, n-Decyl Methyl Ketone

-

CAS Number: 6175-49-1

-

Molecular Formula: C₁₂H₂₄O

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of methyl decyl ketone, compiled from various sources. These values are essential for predicting the compound's behavior in different chemical and physical systems.

Table 1: Core Physical Properties of Methyl Decyl Ketone

| Property | Value | Conditions |

| Melting Point | 17 - 21 °C (290.15 - 294.15 K) | At 760 mmHg |

| Boiling Point | 245 - 247.8 °C (518.15 - 520.95 K) | At 760 mmHg |

| 75 °C (348.15 K) | At 0.1 mmHg[7] | |

| Density / Specific Gravity | 0.822 - 0.835 g/mL | At 20 - 25 °C[2][3][4][7][8][9] |

| Refractive Index (n_D) | 1.427 - 1.437 | At 20 °C[2][3][4][7][10] |

| Vapor Pressure | 0.040 mmHg | At 25 °C (Estimated)[2][8] |

| Flash Point | 108 - 110 °C (381.15 - 383.15 K) | Closed Cup[2][4] |

| Water Solubility | ~14 mg/L | At 25 °C (Estimated)[2][8] |

| logP (Octanol/Water) | 4.54 - 4.63 | Estimated[2][8] |

Qualitative and Organoleptic Properties

Qualitative properties are crucial for material handling, formulation, and certain analytical identifications.

Table 2: Qualitative Properties of Methyl Decyl Ketone

| Property | Description |

| Appearance | Colorless to light yellow liquid or a white crystalline solid at temperatures below its melting point.[1][2][5][7][8][11][12] |

| Odor | Described as having a fruity, citrus, and floral odor profile.[2][7][8] |

| Solubility Profile | Insoluble or sparingly soluble in water; soluble in organic solvents such as alcohol and oils.[2][7][8][11][12][13] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of methyl decyl ketone. These protocols are based on internationally recognized standards to ensure reproducibility and accuracy.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in ASTM E324.[2][10] The melting point is determined as the temperature range from the initial melting point (first appearance of liquid) to the final melting point (complete liquefaction).

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, and sealed capillary tubes.

-

Procedure:

-

Sample Preparation: A completely dry, finely powdered sample of methyl decyl ketone is packed into a capillary tube to a height of 2-4 mm.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Determination: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last solid crystal disappears is recorded as the final melting point. The reported value is this range.

-

Boiling Point Determination (Dynamic Method)

This protocol is based on the principles outlined in OECD Guideline 103.[11][14][15] This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Ebulliometer or a dynamic vapor pressure apparatus, heating mantle, pressure sensor, and temperature probe.

-

Procedure:

-

The liquid sample is placed in the boiling vessel.

-

The pressure in the apparatus is set to a desired value (e.g., 760 mmHg or 101.3 kPa for normal boiling point).

-

The sample is heated and stirred until it boils.

-

Boiling is considered stable when the temperature of the boiling liquid and its vapor remain constant.

-

The temperature and pressure are recorded. For the normal boiling point, the pressure is adjusted to standard atmospheric pressure.

-

Density Determination (Digital Density Meter)

This protocol follows the ASTM D4052 standard, which utilizes an oscillating U-tube densitometer for a precise measurement.[1][4][7][8][9]

-

Apparatus: Digital density meter with a temperature-controlled oscillating U-tube.

-

Procedure:

-

Calibration: The instrument is calibrated using two reference standards of known density (e.g., dry air and pure water) at the desired temperature (e.g., 20°C).

-

Sample Injection: The sample of methyl decyl ketone is injected into the clean, dry U-tube, ensuring no air bubbles are present.

-

Equilibration: The sample is allowed to thermally equilibrate to the set temperature.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

-

Data Output: The instrument calculates and displays the density value, typically in g/cm³ or g/mL.

-

Refractive Index Determination

This protocol is based on the principles of ASTM D1218, suitable for transparent liquids like methyl decyl ketone.[2][3][5][7][9]

-

Apparatus: A calibrated refractometer (e.g., Abbe-type) with a monochromatic light source (typically the sodium D-line, 589.3 nm) and a temperature-controlled prism.

-

Procedure:

-

Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.

-

Measurement: The prisms are closed, and the sample is allowed to reach the target temperature (e.g., 20°C). The instrument's optics are adjusted until the borderline between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale or digital display.

-

Flash Point Determination (Pensky-Martens Closed Cup)

This method is based on the ASTM D93 standard, which is appropriate for liquids like methyl decyl ketone.[1][4][8][10][13] The flash point is the lowest temperature at which vapors of the material will ignite when an ignition source is applied.

-

Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, lid with an ignition source applicator, stirrer, and thermometer.

-

Procedure:

-

A specified volume of the sample is placed into the test cup.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and the ignition source (a small flame) is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.

-

Water Solubility (Flask Method)

This protocol is based on the principles of OECD Guideline 105, suitable for substances with solubility above 10⁻² g/L.[3][5][12][13]

-

Apparatus: Shaking flask with temperature control, analytical balance, centrifuge, and an appropriate analytical instrument (e.g., GC-MS, HPLC) for concentration measurement.

-

Procedure:

-

An excess amount of methyl decyl ketone is added to a known volume of distilled water in a flask.

-

The flask is agitated at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

After agitation, the mixture is allowed to stand to separate the phases, followed by centrifugation to remove any undissolved material.

-

A sample of the clear aqueous phase is carefully removed and its concentration is determined using a calibrated analytical method.

-

The determined concentration is reported as the water solubility at that temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical substance such as methyl decyl ketone.

Caption: Workflow for Physical Property Characterization.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 5. petrolube.com [petrolube.com]

- 6. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 9. matestlabs.com [matestlabs.com]

- 10. petrolube.com [petrolube.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

The Occurrence and Analysis of 2-Dodecanone in Botanical Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecanone, a methyl ketone with a characteristic fruity, floral odor, is a naturally occurring volatile organic compound found in a variety of plant species. Its presence in the essential oils of certain plants contributes to their aromatic profile and has garnered interest for its potential biological activities, including insecticidal and antimicrobial properties. This technical guide provides an in-depth overview of the natural plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an examination of its biosynthetic pathways in plants.

Natural Sources of this compound in the Plant Kingdom

This compound has been identified as a constituent of the essential oils of several plant species. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, the geographical origin, and the extraction method employed. Notable plant sources include:

-

Ruta graveolens (Common Rue): The essential oil of rue is a well-documented source of this compound and other methyl ketones.[1][2]

-

Houttuynia cordata (Chameleon Plant): This herbaceous plant, widely used in traditional medicine and cuisine in Asia, contains this compound in its essential oil.

-

Coriandrum sativum (Coriander): While the major volatile compounds in coriander are typically other aldehydes and alcohols, the presence of related C12 compounds suggests the potential for this compound to be present in some chemotypes or plant parts.

-

Litsea cubeba (May Chang): The essential oil from the fruit of this plant is rich in citral, but other minor components, including ketones, may be present.

-

Zingiber mioga (Myoga Ginger): The rhizomes of this ginger species contain a complex mixture of volatile compounds.[3]

-

Cleome monophylla : This plant is known to produce a variety of secondary metabolites, and some species within the Cleome genus have been found to contain methyl ketones.[4]

Quantitative Data of this compound in Plant Sources

The following tables summarize the available quantitative data for this compound in various plant sources. It is important to note that these values can exhibit considerable variability.

| Plant Species | Plant Part | Extraction Method | This compound Concentration (% of Essential Oil) | Reference |

| Ruta graveolens | Fruit | Hydrodistillation | Present (concentration varies with distillation time) | [5] |

| Houttuynia cordata | Leaf Essential Oil | Direct Injection | 0.08 ± 0.02 | [6] |

| Stem Essential Oil | Direct Injection | 0.06 ± 0.01 | [6] | |

| Rhizome Essential Oil | Direct Injection | 0.04 ± 0.004 | [6] |

Note: Data for Coriandrum sativum, Litsea cubeba, Zingiber mioga, and Cleome monophylla regarding the specific concentration of this compound was not available in the reviewed literature. While these plants are known to produce a variety of volatile compounds, the presence and quantity of this compound may be highly variable or below the detection limits of the analytical methods used in the cited studies.

Experimental Protocols

General Workflow for Extraction and Analysis of this compound

The following diagram illustrates a general workflow for the extraction and quantitative analysis of this compound from plant materials.

References

- 1. Chemistry of the Main Component of Essential Oil of Litsea cubeba and Its Derivatives [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aidic.it [aidic.it]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Changes in Functional Compounds, Volatiles, and Antioxidant Properties of Culinary Herb Coriander Leaves (Coriandrum sativum) Stored Under Red and Blue LED Light for Different Storage Times [frontiersin.org]

Unveiling 2-Dodecanone: A Technical Guide to its Occurrence in Essential Oils for Researchers and Drug Development Professionals

An in-depth exploration of the prevalence, analysis, and potential biological interactions of the naturally occurring ketone, 2-dodecanone, in various essential oils. This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to this compound

This compound (C12H24O), also known as methyl decyl ketone, is a saturated methyl ketone that has been identified as a significant constituent in the essential oils of several plant species.[1][2] Its presence contributes to the characteristic aroma of these oils and is also associated with a range of biological activities, including insecticidal and antimicrobial properties.[3] This guide focuses on the quantitative occurrence of this compound in prominent essential oils, the methodologies for its accurate analysis, and insights into its potential molecular interactions, particularly within the context of insecticidal action.

Quantitative Occurrence of this compound in Essential Oils

The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvest time, and the specific part of the plant used for extraction. The following table summarizes the quantitative data for this compound content in the essential oils of Ruta graveolens (Rue) and Houttuynia cordata, two species in which it is a notable component.

| Plant Species | Plant Part | Extraction Method | This compound Content (%) | Reference |

| Ruta graveolens | Aerial Parts | Hydrodistillation | 3.35 | |

| Ruta graveolens | Flower Oil (Cuba) | Not Specified | 2.43 | |

| Houttuynia cordata | Rhizomes | Direct Injection GC-MS | Higher content than leaves/stems | [4] |

Experimental Protocols for Analysis

The accurate quantification of this compound in essential oils relies on robust extraction and analytical techniques. The most common methods employed are steam distillation for extraction and gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Essential Oil Extraction: Steam Distillation

Steam distillation is the most prevalent method for extracting essential oils from plant material.[5][6] The process involves passing steam through the plant matrix, which vaporizes the volatile compounds. The steam and essential oil vapor mixture is then condensed, and the oil is separated from the water.

Generalized Steam Distillation Protocol:

-

Plant Material Preparation: The plant material (e.g., leaves, flowers, rhizomes) is harvested and, in many cases, air-dried to reduce water content. The material is then comminuted (ground or chopped) to increase the surface area for efficient oil extraction.[7]

-

Apparatus Setup: A distillation apparatus is assembled, typically consisting of a boiling flask to generate steam, a biomass flask to hold the plant material, a condenser to cool the vapor, and a collection vessel (e.g., a separatory funnel) to separate the essential oil from the hydrosol (aqueous distillate).[5][8]

-

Distillation: Steam is passed through the plant material in the biomass flask. The volatile compounds, including this compound, are carried by the steam into the condenser.

-

Condensation and Separation: The condenser, cooled with circulating water, converts the vapor back into a liquid. The immiscible essential oil and water are collected in the separatory funnel, where they form distinct layers, allowing for their separation.[6]

-

Drying and Storage: The collected essential oil may be dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a dark, airtight container, typically under refrigeration, to prevent degradation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.[9]

Generalized GC-MS Protocol for this compound Quantification:

-

Sample Preparation: The essential oil sample is diluted in a suitable volatile solvent (e.g., hexane, ethanol, or methanol) to an appropriate concentration for GC-MS analysis.[9] An internal standard may be added at this stage for more accurate quantification.

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

-

Gas Chromatography Method:

-

Injector: A split/splitless injector is commonly used. The injection mode (split or splitless) depends on the concentration of the analytes.[10]

-

Column: A capillary column with a non-polar or mid-polar stationary phase is typically employed for essential oil analysis. Common choices include DB-5ms or HP-5ms columns.

-

Carrier Gas: Helium is the most commonly used carrier gas.

-

Oven Temperature Program: A temperature gradient is used to separate the components based on their boiling points. A representative program might be: initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min.[9]

-

-

Mass Spectrometry Method:

-

Ionization: Electron Impact (EI) ionization is standard for GC-MS analysis of essential oils.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

-

-

Identification and Quantification:

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a library database (e.g., NIST).

-

Quantification: The concentration of this compound is determined by integrating the area of its chromatographic peak and comparing it to a calibration curve generated from known concentrations of a this compound standard.[11][12]

-

Biological Activity and Signaling Pathways

This compound has demonstrated notable insecticidal properties. Recent research has begun to shed light on the molecular mechanisms underlying this activity, with a particular focus on the ecdysone (B1671078) signaling pathway in insects.

Interaction with the Ecdysone Signaling Pathway

Ecdysone is a crucial steroid hormone in insects that regulates key developmental processes such as molting and metamorphosis.[7] The ecdysone signaling cascade is initiated by the binding of ecdysone to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[13][14] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the transcriptional regulation of a host of downstream genes.[13]

Studies on the parasitic insect Nasonia vitripennis have shown that exposure to this compound leads to a significant induction of ecdysone response genes, including EcR, usp, E78, Hr4, and Hr38.[15] This suggests that this compound may act as a disruptor of the ecdysone signaling pathway, leading to adverse developmental effects and ultimately, insect mortality. The precise mechanism of this induction, whether through direct binding to the EcR/USP complex or through other indirect means, is an area of ongoing research.

References

- 1. This compound | C12H24O | CID 22556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB003012) - FooDB [foodb.ca]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. engineering.iastate.edu [engineering.iastate.edu]

- 6. rockymountainoils.com [rockymountainoils.com]

- 7. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. purodem.com [purodem.com]

- 9. scitepress.org [scitepress.org]

- 10. Two major medicinal honeys have different mechanisms of bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Characterization and Expression of the Ecdysone Receptor and Ultraspiracle Genes in the Wheat Blossom Midge, Sitodiplosis mosellana [mdpi.com]

- 14. The Drosophila ecdysone receptor promotes or suppresses proliferation according to ligand level - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unveiling Molecular Effects of the Secondary Metabolite this compound in the Model Hymenopteran Nasonia vitripennis - PMC [pmc.ncbi.nlm.nih.gov]

2-Dodecanone safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Dodecanone

This guide provides comprehensive safety and handling information for this compound (CAS No. 6175-49-1), intended for researchers, scientists, and professionals in drug development and other laboratory settings. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

This compound, also known as methyl decyl ketone, is a long-chain aliphatic ketone.[1] It is a colorless to light yellow liquid or solid with a fruity odor.[2][3] It is used as a flavoring agent in the food industry and as a fragrance ingredient.[1][2]

Hazard Identification

The primary hazards associated with this compound are environmental, with potential for physical and health hazards under certain conditions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as toxic to aquatic life with long-lasting effects.[4][5][6] Some classifications also note it as a skin and serious eye irritant.[7][8][9]

Caption: Logical relationship of hazards associated with this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₂H₂₄O | [3][5][10] |

| Molecular Weight | 184.32 g/mol | [5][10] |

| Appearance | Clear, colorless to light yellow liquid or solid | [2][3][11] |

| Odor | Fruity, floral, citrus | [1][2][12] |

| Melting Point | 21 °C (69.8 °F) | [5] |

| Boiling Point | 245 - 247.8 °C (473 - 478 °F) at 760 mmHg | [2][5] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [10][13] |

| Density | 0.823 - 0.828 g/cm³ | [2][4] |

| Water Solubility | Sparingly soluble / 13.99 mg/L @ 25 °C (estimated) | [2] |

| Solubility | Soluble in organic solvents | [3] |

Toxicological Information

| GHS Classification | Hazard Statement | Citation(s) |

| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects | [4][5][13] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | [7][8] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [7] |

| Skin Sensitisation (Category 1) | H317: May cause an allergic skin reaction | [7][9] |

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not detailed in the referenced safety documents. However, a critical protocol for laboratory safety involves the proper handling of accidental releases or spills.

General Protocol for Handling Chemical Spills:

-

Immediate Evacuation and Assessment: Evacuate non-essential personnel from the immediate spill area.[4][11] Assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

-

Ventilation: Ensure the area is adequately ventilated to disperse vapors.[4][14]

-

Personal Protective Equipment (PPE): Before approaching the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][4][14] If vapors are significant, a respirator may be necessary.[4]

-

Containment: Prevent the spill from spreading and entering drains or waterways.[4][10]

-

Absorption: For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the chemical.[10] For solid spills, carefully sweep or scoop the material to avoid creating dust.[11]

-

Collection: Collect the absorbed material and place it into a suitable, labeled, and tightly closed container for disposal.[4][10] Use non-sparking tools if the substance is flammable.[4]

-

Decontamination: Clean the spill area thoroughly with soap and water.[14]

-

Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[4][10]

Handling and Storage

-

Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[4][14] Avoid contact with skin and eyes and prevent the formation of dusts and aerosols.[4][11][15] Keep away from heat, sparks, and open flames.[2] Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials such as strong oxidizing agents and bases.[2][10]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[4][10][16]

-

Skin Protection: Wear chemical-impermeable gloves (e.g., PVC) and protective clothing, such as a lab coat, to prevent skin exposure.[1][4][10]

-

Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required.[10] If exposure limits are exceeded or vapors are generated, use a full-face respirator with an appropriate cartridge.[4]

-

Hygiene: Handle in accordance with good industrial hygiene and safety practices.[10] Wash hands thoroughly after handling.[15] Ensure an eyewash station and safety shower are readily accessible.[14][17]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][7]

-

Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4][7][10]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[7][10] Remove contact lenses if present and easy to do.[7][11] Seek immediate medical attention.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][16]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][10][11]

-

Specific Hazards: The material is combustible.[16] Hazardous combustion products may include carbon monoxide and carbon dioxide.[10] Vapors may be heavier than air and spread along floors.[8]

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][10]

Accidental Release Measures

In the event of an accidental release, personal precautions should be taken immediately. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas.[4] Prevent the chemical from entering drains or the environment.[4][10] The spill should be contained and cleaned up using an inert absorbent material and placed in a suitable container for disposal.[10]

Caption: General workflow for handling a chemical spill of this compound.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, regional, and national hazardous waste regulations.[4][10] Do not allow the product to enter drains or surface water.[4][8] Waste generators must consult regulations to ensure complete and accurate classification.[10]

References

- 1. This compound Cas 6175-49-1 | Quality Aroma Distributor [chemicalbull.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 6175-49-1: this compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C12H24O | CID 22556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nmppdb.com.ng [nmppdb.com.ng]

- 7. hpc-standards.com [hpc-standards.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Showing Compound this compound (FDB003012) - FooDB [foodb.ca]

- 13. This compound analytical standard 6175-49-1 [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of 2-Dodecanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-Dodecanone (CAS No. 6175-49-1), a long-chain aliphatic ketone. The information is compiled and presented to meet the needs of professionals in research and development, focusing on quantitative data, hazard identification, and safe handling protocols.

Chemical Identification

Precise identification is the foundation of chemical safety. This compound is also known by several synonyms, and its key identifiers are summarized below.

| Identifier | Value |

| Chemical Name | This compound[1][2][3] |

| Synonyms | Decyl methyl ketone, Methyl decyl ketone, Dodecan-2-one[1][2][3][4] |

| CAS Number | 6175-49-1[2][3][4][5][6] |

| Molecular Formula | C₁₂H₂₄O[2][3][4] |

| Molecular Weight | 184.32 g/mol [2][4][6] |

| IUPAC Name | dodecan-2-one[2][5] |

Physical and Chemical Properties

The physical and chemical properties of a substance are critical for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Appearance | Clear, colorless to light yellow liquid; may be a solid at lower ambient temperatures[2][3][5][7] |

| Odor | Fruity, citrus, and slightly floral aroma[5][8][9][10] |

| Melting Point | 17 - 21 °C / 62.6 - 68 °F[2][7][9] |

| Boiling Point | 245 - 247.8 °C @ 760 mmHg[2][5][7][9] |

| Flash Point | 81.2 - 110 °C / 178.2 - 230 °F (closed cup)[5] |

| Density | 0.823 - 0.835 g/cm³ @ 25 °C[5][9] |

| Vapor Pressure | 0.0396 - 0.04 mmHg @ 25 °C[5][9] |

| Water Solubility | Sparingly soluble; estimated at 13.99 mg/L @ 25 °C[5][9] |

| Refractive Index | 1.428 - 1.437 @ 20 °C[5][9] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous to the aquatic environment.

| Hazard Class | GHS Classification |

| Classification | Hazardous to the aquatic environment, long-term (Chronic) - Category 2[1][2][5] |

| Pictogram | GHS09 (Environment)[6] |

| Signal Word | No signal word is assigned[1][5] |

| Hazard Statement | H411: Toxic to aquatic life with long lasting effects[1][2][5][11] |

| Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local regulations.[1][2][5] |

Experimental Protocols and Methodologies

The provided Material Safety Data Sheets are summary documents and do not contain detailed experimental protocols for the determination of physical, chemical, or toxicological properties. The values presented are typically generated using standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development), ASTM International, or other regulatory bodies.

-

Flash Point Determination: The flash point is commonly determined using either a closed-cup (e.g., Pensky-Martens) or open-cup (e.g., Cleveland) method. In these procedures, the substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors will ignite to form a brief flash.

-

Boiling Point Measurement: This is typically measured by heating the liquid and recording the temperature at which its vapor pressure equals the surrounding atmospheric pressure, often corrected to standard pressure (760 mmHg).

-

Toxicological and Ecotoxicological Data: These data are derived from extensive testing. Acute toxicity is often determined through LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) studies in animal models. Ecotoxicity, such as the hazard to aquatic life, involves exposing organisms like fish, daphnia, or algae to the chemical and observing effects over a defined period. For this compound, specific acute toxicity data is largely unavailable, but it is known to be toxic to aquatic organisms.[1][7]

Fire-Fighting and Emergency Measures

In the event of a fire, specific extinguishing media and procedures should be followed.

| Measure | Protocol |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[1][7][12] |

| Hazardous Combustion Products | Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[7] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7] |

| Accidental Release | For spills, prevent entry into drains.[1][12] Collect spillage using absorbent materials and dispose of it in suitable, closed containers.[1] Remove all sources of ignition.[1] |

Handling, Storage, and Personal Protection

Proper handling and storage are essential to ensure safety in a laboratory or industrial setting.

Caption: Logical workflow for assessing and managing risks associated with this compound based on MSDS data.

| Precaution | Details |

| Handling | Handle in a well-ventilated area.[1] Avoid contact with skin and eyes and prevent the formation of aerosols.[1] Keep away from heat, sparks, and open flames.[5][13] |

| Storage | Store in a cool, dry, well-ventilated place.[5][8] Keep containers tightly closed and away from incompatible materials such as oxidizing agents.[8][12] |

| Engineering Controls | Ensure adequate ventilation, preferably with a local exhaust system.[1][12] Safety showers and eye wash stations should be available.[12] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] |

| Skin Protection | Wear impervious, chemical-resistant gloves and protective clothing to prevent skin contact.[1][8] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] |

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated, but it is known to pose a significant environmental hazard.

| Aspect | Information |

| Acute Toxicity | Specific data is not available or has not been established.[7][12] |

| Skin Corrosion/Irritation | May cause skin irritation upon contact.[2][3][5] |

| Eye Irritation | May cause eye irritation.[3][5] |

| Ecotoxicity | Classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][7] |

Transport Information

This compound is regulated as an environmentally hazardous substance for transport.

| Regulation | Details |

| UN Number | UN3082 (for Environmentally hazardous substances, liquid, n.o.s.) |

| Proper Shipping Name | Environmentally hazardous substance, liquid, n.o.s. (this compound)[7] |

| Transport Hazard Class | 9[7] |

| Packing Group | III[7] |

| Environmental Hazard | Yes[1] |

References

- 1. echemi.com [echemi.com]

- 2. This compound | C12H24O | CID 22556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 6175-49-1: this compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-十二酮 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound Cas 6175-49-1 | Quality Aroma Distributor [chemicalbull.com]

- 9. This compound, 6175-49-1 [thegoodscentscompany.com]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0031019) [hmdb.ca]

- 11. nmppdb.com.ng [nmppdb.com.ng]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Analysis of 2-Dodecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-dodecanone, a saturated ketone with applications as a flavoring agent and fragrance ingredient.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for this compound is crucial for its identification and characterization in various matrices. The following tables summarize the key data points obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [2]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 2.41 | t | -CH₂-C(=O)- |

| 2.13 | s | CH₃-C(=O)- |

| 1.56 | quintet | -CH₂-CH₂-C(=O)- |

| 1.25 | m | -(CH₂)₇- |

| 0.88 | t | CH₃-(CH₂)₇- |

Solvent: CDCl₃, Frequency: 400 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (ppm) | Assignment |

| 209.3 | C=O |

| 43.9 | -CH₂-C(=O)- |

| 31.9 | -(CH₂)ₙ- |

| 29.8 | -(CH₂)ₙ- |

| 29.5 | -(CH₂)ₙ- |

| 29.4 | -(CH₂)ₙ- |

| 29.3 | -(CH₂)ₙ- |

| 24.0 | -CH₂-CH₂-C(=O)- |

| 22.7 | -CH₂-CH₃ |

| 14.1 | CH₃- |

Solvent: CDCl₃, Frequency: 22.53 MHz[2]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption due to the carbonyl (C=O) group.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description |

| ~1715 | C=O stretch (characteristic for a saturated aliphatic ketone)[3] |

| ~2920, ~2850 | C-H stretch (alkane) |

| ~1465 | C-H bend (alkane) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry (GC-MS) Data for this compound [2]

| m/z | Relative Intensity (%) | Assignment |

| 58 | 99.99 | McLafferty rearrangement product |

| 43 | 86.58 | [CH₃CO]⁺ |

| 71 | 27.85 | Alpha cleavage |

| 59 | 31.93 | |

| 41 | 25.55 |

Ionization: Electron Ionization (EI)[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of ketones.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: Place the salt plates in the spectrometer's sample holder.

-

Data Acquisition:

-

Acquire a background spectrum of the clean salt plates.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Instrument Setup:

-

Set the gas chromatograph (GC) parameters (e.g., column type, temperature program, carrier gas flow rate) to achieve good separation.

-

Set the mass spectrometer (MS) parameters (e.g., ionization mode - Electron Ionization, mass range).

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The compound will be separated by the GC and then introduced into the MS for ionization and analysis.

-

-

Data Processing: The instrument software will generate a chromatogram and a mass spectrum for the eluting compound. The mass spectrum can be compared to spectral libraries for identification.

References

An In-depth Technical Guide to the Laboratory Synthesis of 2-Dodecanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established laboratory-scale methods for the synthesis of 2-dodecanone, a valuable methyl ketone intermediate in various chemical and pharmaceutical applications. Detailed experimental protocols for four distinct and reliable synthetic routes are presented, accompanied by a comparative analysis of their quantitative data to aid in method selection. Visual diagrams of the reaction pathways and experimental workflows are included to enhance understanding and practical implementation.

Comparative Analysis of Synthetic Routes

The choice of a synthetic strategy for this compound depends on factors such as the availability of starting materials, desired yield and purity, scalability, and safety considerations. The following table summarizes the key quantitative data for the four detailed methods.

| Synthesis Route | Starting Material | Key Reagents | Reaction Time (approx.) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Swern Oxidation | 2-Dodecanol (B159162) | Oxalyl chloride, DMSO, Triethylamine (B128534) | 3-4 hours | 90-95 | >98 | Mild conditions, high yield, avoids heavy metals. | Requires cryogenic temperatures, malodorous byproduct (dimethyl sulfide). |

| PCC Oxidation | 2-Dodecanol | Pyridinium (B92312) chlorochromate (PCC) | 2-4 hours | 85-90 | >95 | Simple procedure, room temperature reaction. | Use of a toxic chromium reagent, requires careful purification. |

| Wacker-Tsuji Oxidation | 1-Dodecene (B91753) | PdCl₂, CuCl, O₂ | 24 hours | 60-70 | >95 | Direct conversion of an alkene, good for specific starting materials. | Requires a palladium catalyst, longer reaction time. |

| Weinreb Ketone Synthesis | Dodecanoic acid | N,O-dimethylhydroxylamine, Methylmagnesium bromide | Multi-step (approx. 8-12 hours) | 80-90 (overall) | >98 | High yield and purity, avoids over-addition of Grignard reagent. | Multi-step process, requires preparation of Weinreb amide intermediate. |

Experimental Protocols

Method 1: Oxidation of 2-Dodecanol

A common and efficient route to this compound is the oxidation of the corresponding secondary alcohol, 2-dodecanol. Two widely used methods for this transformation are the Swern oxidation and the pyridinium chlorochromate (PCC) oxidation.

The Swern oxidation is a mild and high-yielding method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride.

Experimental Protocol:

-

Preparation of the Oxidizing Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Oxidation of the Alcohol: Dissolve 2-dodecanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the activated DMSO solution, keeping the internal temperature below -60 °C. Stir the reaction mixture for 45 minutes at -78 °C.

-

Quenching the Reaction: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -60 °C. After the addition is complete, allow the reaction to warm to room temperature over 30 minutes.

-

Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation to yield a colorless oil.

Swern Oxidation Experimental Workflow

Pyridinium chlorochromate (PCC) is a solid, air-stable reagent that provides a straightforward method for the oxidation of secondary alcohols to ketones at room temperature.

Experimental Protocol:

-

Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of 2-dodecanol (1.0 equivalent) in DCM.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts. Wash the silica gel pad with additional diethyl ether. Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography or vacuum distillation to afford pure this compound.

PCC Oxidation of 2-Dodecanol

Method 2: Wacker-Tsuji Oxidation of 1-Dodecene

The Wacker-Tsuji oxidation is a palladium-catalyzed process that converts terminal alkenes into methyl ketones. This method is particularly useful when 1-dodecene is a readily available starting material.

Experimental Protocol:

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar and a balloon filled with oxygen, dissolve palladium(II) chloride (0.05 equivalents) and copper(I) chloride (1.0 equivalent) in a mixture of N,N-dimethylformamide (DMF) and water (7:1 v/v). Stir the mixture under the oxygen atmosphere for 30 minutes.

-

Oxidation: Add 1-dodecene (1.0 equivalent) to the reaction mixture and stir vigorously at room temperature for 24 hours.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or flash column chromatography.

Wacker-Tsuji Oxidation of 1-Dodecene

Method 3: Weinreb Ketone Synthesis

The Weinreb ketone synthesis is a highly efficient and selective method for preparing ketones from carboxylic acids, avoiding the common problem of over-addition seen with Grignard reagents and acyl chlorides. The synthesis involves the formation of a stable N-methoxy-N-methylamide (Weinreb amide) intermediate.

Experimental Protocol:

-

Formation of Dodecanoyl Weinreb Amide:

-

To a solution of dodecanoic acid (1.0 equivalent) in anhydrous DCM, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C. Stir the mixture at room temperature for 2 hours.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) in DCM and add triethylamine (3.0 equivalents) at 0 °C.

-

Slowly add the prepared dodecanoyl chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain the crude dodecanoyl Weinreb amide, which can be used in the next step without further purification.

-

-

Reaction with Grignard Reagent:

-

Dissolve the dodecanoyl Weinreb amide (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C.

-

Add methylmagnesium bromide (1.2 equivalents, 3.0 M in diethyl ether) dropwise to the solution.

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography or vacuum distillation to obtain this compound.

-

Weinreb Ketone Synthesis Workflow

Conclusion

This guide has detailed four robust and effective methods for the laboratory synthesis of this compound. The choice of method will be guided by the specific requirements of the researcher, including starting material availability, desired scale, and equipment. The Swern and PCC oxidations offer high yields from the corresponding alcohol, with the Swern method being milder but requiring cryogenic conditions. The Wacker-Tsuji oxidation provides a direct route from the olefin, while the Weinreb ketone synthesis is a highly reliable and selective multi-step process starting from the carboxylic acid. Careful consideration of the advantages and disadvantages of each method, as outlined in the comparative table, will enable the selection of the most appropriate synthetic strategy.

2-Dodecanone: A Technical Guide to its Biopesticidal Properties

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Dodecanone, a naturally occurring methyl ketone found in a variety of plants and insects, is emerging as a promising candidate for the development of novel biopesticides. Exhibiting a range of bioactivities, including insecticidal, repellent, and potential antimicrobial properties, it offers a compelling alternative to conventional synthetic pesticides. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its biopesticidal applications. It details the compound's mechanism of action, summarizes its efficacy against various pests in clear, quantitative terms, and provides detailed experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new, sustainable pest management solutions.

Introduction to this compound

This compound (also known as methyl decyl ketone) is an aliphatic methyl ketone with the chemical formula C₁₂H₂₄O.[1] It is a volatile organic compound that is solid at cool temperatures and a clear, colorless to light yellow liquid with a fruity, citrus-like odor at warmer temperatures.[1]

Natural Sources: This compound is not a synthetic novelty; it is a product of natural biosynthesis. It is notably found as a secondary metabolite secreted by the glandular trichomes of plants such as wild tomato (Lycopersicon hirsutum) and the shrub Cleome monophylla.[1] It is also a component of the essential oils of rue (Ruta graveolens) and hop oil (Humulus lupulus). Beyond the plant kingdom, this compound has been identified in the defensive secretions of certain insects.[1]

Properties:

-

CAS Number: 6175-49-1[1]

-

Molecular Weight: 184.32 g/mol [2]

-

Appearance: White solid to a clear, colorless to light yellow liquid.[1]

-

Odor: Fruity, citrus, floral.[3]

-

Solubility: Practically insoluble in water, soluble in alcohol and oils.

Mechanism of Action

Recent research has begun to elucidate the molecular mechanisms through which this compound exerts its pesticidal effects. The primary mode of action appears to be the disruption of the insect endocrine system, specifically the ecdysone (B1671078) signaling pathway, which is crucial for molting and development.

Studies on the parasitic wasp Nasonia vitripennis have shown that exposure to sublethal doses of this compound leads to significant alterations in gene expression.[1] Key findings include:

-

Upregulation of Ecdysone-Responsive Genes: this compound exposure induces a significant increase in the transcription of genes that are central to the ecdysone signaling cascade. This includes the genes encoding the ecdysone receptor (EcR) and its heterodimeric partner ultraspiracle (usp).[1]

-

Induction of Downstream Genes: A concomitant upregulation of early and late ecdysone response genes, such as E78, HR4, and HR38, has also been observed.[1] This indicates a broad interference with the hormonal signaling that governs insect development.

-

Impact on Biotransformation and Homeostasis: Beyond the endocrine system, this compound has been shown to induce the activity of detoxification enzymes, such as cytochrome P450s (specifically Cyp6aQ5), and affect genes related to cell homeostasis.[1]

These molecular-level disruptions can lead to developmental delays, deformities, and reduced fertility in target insects, ultimately compromising their survival.[3]

Biocidal Activity

This compound has demonstrated significant insecticidal and repellent activity against a variety of arthropod pests, particularly those that infest stored products.

Insecticidal Activity

The primary mode of insecticidal evaluation is through contact toxicity assays, which determine the lethal dose required to cause 50% mortality (LD₅₀) in a test population.

| Target Pest | Common Name | Assay Type | LD₅₀ Value | Citation |

| Tribolium castaneum | Red Flour Beetle | Contact Toxicity | 5.21 µ g/adult | [4] |

| Lasioderma serricorne | Cigarette Beetle | Contact Toxicity | 2.54 µ g/adult | [4] |

| Liposcelis bostrychophila | Booklouse | Contact Toxicity | 23.41 µg/cm² | [4] |

Table 1. Contact Toxicity of this compound against Stored-Product Insects.

Repellent Activity